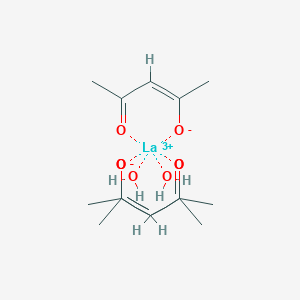
Phosphoric Acid Octyl Ester
Descripción general
Descripción
Phosphoric Acid Octyl Ester is a chemical compound with the formula C20H27O4P . It is also known by other names such as Diphenyl octyl phosphate and Disflamoll DPO . It has excellent emulsifying, dispersing, anticorrosive, antirust, lubricating, cleansing, solubilizing, antistatic, and wetting abilities .
Synthesis Analysis
Phosphonic acids and their esters can be synthesized using various methods. Three fundamental methods are the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . The synthesis of phosphonic acids and their esters is a significant area of research in metal phosphonate chemistry .Molecular Structure Analysis
The molecular structure of Phosphoric Acid Octyl Ester consists of 20 carbon atoms, 27 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The IUPAC Standard InChI is InChI=1S/C20H27O4P/c1-2-3-4-5-6-13-18-22-25(21,23-19-14-9-7-10-15-19)24-20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3 .Chemical Reactions Analysis
Phosphoric Acid Octyl Ester, like other esters of phosphoric acid, can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol . Esters of pyrophosphoric acid and triphosphoric acid are also important in biochemistry .Physical And Chemical Properties Analysis
Phosphoric Acid Octyl Ester is a colorless to slightly yellow liquid . It is slightly soluble in water but soluble in ethanol . It is stable under normal conditions but can easily hydrolyze under strong acid conditions .Aplicaciones Científicas De Investigación
Surfactant Development : Phosphoric Acid Octyl Ester derivatives have been studied for their potential as surfactants. Negm and Tawfik (2014) synthesized anionic gemini surfactants via esterification of fatty alcohols (including octyl alcohol) with phosphoric acid. These surfactants exhibited high surface activity, emulsifying capabilities, and antimicrobial properties, making them suitable for applications in the petroleum field as biocides (Negm & Tawfik, 2014).
Biological and Biochemical Analysis : The role of phosphoric esters, including those related to Phosphoric Acid Octyl Ester, is significant in biological processes. Hanes and Isherwood (1949) highlighted the central role of phosphoric esters in cellular reactions, particularly in carbohydrate metabolism in plants and animals (Hanes & Isherwood, 1949).
Material Science : In the field of material science, octadecyl phosphoric acid ester has been used to create oriented, self-assembled monolayers on tantalum(V) oxide surfaces. These layers have applications in biochemical analysis and sensors due to their stability and order (Brovelli et al., 1999).
Pharmaceuticals and Organic Chemistry : Phosphoric Acid Octyl Ester, through its derivatives, has applications in pharmaceuticals and organic chemistry. Li et al. (2006) demonstrated the use of aqueous phosphoric acid as an effective reagent for deprotecting tert-butyl carbamates, esters, and ethers, showing its utility in synthetic chemistry (Li et al., 2006).
Adhesive Dentistry : Phosphoric acid esters, including those similar to Phosphoric Acid Octyl Ester, have been used in adhesive dentistry. Fu et al. (2005) noted their use as a self-etching primer for composite-to-enamel bonding, indicating a chemical bonding mechanism with hydroxyapatite (Fu et al., 2005).
Electrochemical Applications : Phosphoric acid esters are also explored in electrochemical applications. Siekierski et al. (2006) studied phosphoric acid organic esters, including cyclic phosphoric ester of oligo(propylene oxide), for potential use as electrolytes in protonic electrochromic cells (Siekierski et al., 2006).
Mecanismo De Acción
Phosphite and phosphonite esters function as antioxidants by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions . They are used on a large scale for the stabilization of polymers against degradation during processing and long-term applications .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
bis(2-ethylhexyl) hydrogen phosphate;2-ethylhexyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O4P.C8H19O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;1-3-5-6-8(4-2)7-12-13(9,10)11/h15-16H,5-14H2,1-4H3,(H,17,18);8H,3-7H2,1-2H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQLVNWWHQLSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(=O)(O)O.CCCCC(CC)COP(=O)(O)OCC(CC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B8034521.png)
![(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium(2+);diacetate;hydrate](/img/structure/B8034529.png)









](/img/structure/B8034606.png)